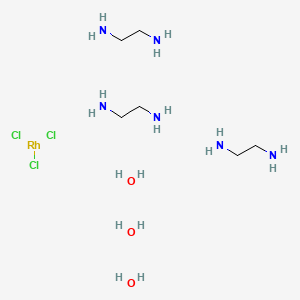
Titanium lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium lactate can be synthesized by reacting titanium alkoxides or titanium tetrachloride with lactic acid under controlled conditions. The reaction typically involves the hydrolysis of titanium precursors in the presence of lactic acid, leading to the formation of this compound complexes .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing butyl titanate, lactic acid, triethanolamine, and water in specific molar ratios. This mixture undergoes a series of reactions to form a gel-like substance, which is then purified and processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Titanium lactate undergoes various chemical reactions, including:
Condensation: In basic pH conditions, this compound undergoes condensation reactions to form gels containing anatase nanoparticles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Condensation: Basic conditions (high pH) promote condensation reactions.
Hydrolysis: Aqueous solutions and varying pH levels influence the hydrolysis process.
Major Products:
Titanium Dioxide (TiO2): A major product formed from the oxidation and hydrolysis of this compound.
Anatase Nanoparticles: Formed during condensation reactions in basic conditions.
Aplicaciones Científicas De Investigación
Titanium lactate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which titanium lactate exerts its effects involves the formation of stable complexes with various biomolecules and inorganic materials. These complexes can undergo hydrolysis, oxidation, and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, which can influence the synthesis and stability of the resulting materials .
Comparación Con Compuestos Similares
Titanium lactate can be compared with other titanium-based compounds, such as:
Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH): Similar in structure and used as a precursor for titanium dioxide synthesis.
Titanium(IV) isopropoxide: Another titanium precursor used in the synthesis of titanium dioxide, but with different reactivity and stability properties.
Titanium(IV) chloride: A commonly used titanium precursor with higher reactivity and different applications compared to this compound.
Uniqueness: this compound is unique due to its ability to form stable complexes in aqueous solutions without undergoing hydrolysis or condensation reactions, making it ideal for biomimetic synthesis and other applications where stability is crucial .
Propiedades
Número CAS |
14678-53-6 |
|---|---|
Fórmula molecular |
C3H5O3Ti+3 |
Peso molecular |
136.94 g/mol |
Nombre IUPAC |
2-hydroxypropanoate;titanium(4+) |
InChI |
InChI=1S/C3H6O3.Ti/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+4/p-1 |
Clave InChI |
DRMGZHCYLDKBED-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])O.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)




